molecular formula C17H19N3O2 B2418629 N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)cyclopentanecarboxamide CAS No. 1207020-37-8

N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)cyclopentanecarboxamide

Cat. No.: B2418629
CAS No.: 1207020-37-8
M. Wt: 297.358
InChI Key: NRMKJTHEPAKGCG-UHFFFAOYSA-N
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Description

N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)cyclopentanecarboxamide is a complex organic compound that features a cyclopentanecarboxamide group attached to a phenyl ring, which is further substituted with a 6-methylpyridazin-3-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)cyclopentanecarboxamide typically involves multiple steps. One common approach is to start with the preparation of the 6-methylpyridazin-3-yloxy intermediate, which can be synthesized through the reaction of 6-methylpyridazine with an appropriate halogenated phenol under basic conditions. This intermediate is then coupled with a cyclopentanecarboxamide derivative using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of advanced materials with specific properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain kinases or interact with DNA to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-4-((6-methylpyridazin-3-yl)oxy)aniline
  • N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine

Uniqueness

N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)cyclopentanecarboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclopentanecarboxamide group with a 6-methylpyridazin-3-yloxy-substituted phenyl ring sets it apart from other similar compounds, potentially leading to unique applications and effects.

Properties

IUPAC Name

N-[4-(6-methylpyridazin-3-yl)oxyphenyl]cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-12-6-11-16(20-19-12)22-15-9-7-14(8-10-15)18-17(21)13-4-2-3-5-13/h6-11,13H,2-5H2,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMKJTHEPAKGCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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